molecular formula C14H14FN B1298828 Benzyl-(2-fluoro-benzyl)-amine CAS No. 69875-87-2

Benzyl-(2-fluoro-benzyl)-amine

Cat. No. B1298828
CAS RN: 69875-87-2
M. Wt: 215.27 g/mol
InChI Key: PHIOLPRORSUAGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzylic amines has been explored through various methods. For instance, the palladium-catalyzed synthesis of α-trifluoromethyl benzylic amines involves the fluoroarylation of gem-difluoro-2-azadienes, which is facilitated by a phase transfer catalyst and leads to the formation of an azaallyl-silver intermediate . Additionally, the synthesis of AlPO4-5 and SAPO-5 materials using fluorobenzyl-pyrrolidine as a template demonstrates the influence of fluorine atoms on the synthesis of crystalline microporous materials . Furthermore, the reductive amination of fluoro aldehydes and ketones via a biomimetic [1,3]-proton shift reaction has been studied, revealing a practical method for preparing fluorine-containing amines .

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds can be significantly influenced by the presence of fluorine atoms. For example, the solid-state chiral optical properties of a supramolecular organic fluorophore can be controlled by modifying the arylethynyl group, which indicates the impact of molecular structure on the properties of the compound . The design of a frustrated benzoxaborole also highlights the importance of molecular structure, as it exists in an open ortho-hydroxyalkyl arylboronic acid structure that is prevented from cyclization due to unfavorable geometry .

Chemical Reactions Analysis

Fluorine atoms can affect the reactivity of organic molecules. The synthesis of reagents as precursors of aminofluoroolefins from functionalized benzothiazolylsulfones involves a key intermediate that can be functionalized through an aza-Michael addition reaction . Additionally, the synthesis of bis(ether amine)s with fluoro and alkyl substituents involves fluoro displacement or nitro displacement reactions, followed by reduction to form the corresponding bis(ether amine)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-(2-fluoro-benzyl)-amine and related compounds are influenced by the presence of fluorine. For instance, the fluorogenic reagent 3-benzoyl-2-quinolinecarboxaldehyde has been synthesized for the high-sensitivity chromatographic analysis of primary amines, demonstrating the impact of fluorine on the sensitivity and detection limits of analytical methods .

Scientific Research Applications

Selective Functionalization of Saturated C-H Bonds

Metalloporphyrin catalysts have been utilized for the selective functionalization of saturated C-H bonds, including C-O, C-N, and C-C bond formation. This process is significant for organic synthesis, offering high regio-, diastereo-, or enantioselectivity. Mechanistic studies suggest the involvement of metal-oxo, -imido (or nitrene), and -carbene porphyrin complexes, highlighting the role of benzyl-(2-fluoro-benzyl)-amine derivatives in facilitating these transformations (Che et al., 2011).

Synthesis of Key Intermediates

Benzyl-(2-fluoro-benzyl)-amine derivatives are pivotal in the synthesis of key intermediates for pharmaceuticals, such as 2-Fluoro-4-bromobiphenyl, a critical component in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The development of practical, pilot-scale methods for its synthesis showcases the compound's importance in medicinal chemistry (Qiu et al., 2009).

PFAS Removal with Amine-Functionalized Sorbents

Amine-functionalized sorbents, potentially including benzyl-(2-fluoro-benzyl)-amine derivatives, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent morphology, underscoring the compound's utility in environmental protection (Ateia et al., 2019).

Acrylic Bone Cements and Dental Applications

The role of amine activators, including tertiary aromatic amines in the curing of acrylic resins for dental applications, is well-documented. These activators significantly affect the kinetics, mechanism, and thermal properties of acrylic bone cements, highlighting the compound's relevance in biomedical materials science (Vázquez et al., 1998).

Reductive Amination for Amine Synthesis

Benzyl-(2-fluoro-benzyl)-amine derivatives play a role in reductive amination processes, crucial for amine synthesis in organic chemistry. These processes are key for producing alkyl amines used in pharmaceuticals, agrochemicals, and materials, with recent advancements focusing on hydrogen as an eco-friendly and cost-effective reducing agent (Irrgang & Kempe, 2020).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIOLPRORSUAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355637
Record name Benzyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2-fluoro-benzyl)-amine

CAS RN

69875-87-2
Record name Benzyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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